molecular formula C38H34N2O4 B13402118 Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid

Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid

Cat. No.: B13402118
M. Wt: 582.7 g/mol
InChI Key: WDZDBCVDBMWMAM-UHFFFAOYSA-N
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Description

Fmoc-Dap(Mtt)-OH is a derivative of the amino acid 2,3-diaminopropionic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 4-methyltrityl (Mtt) protecting group at the side chain amino group. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process, allowing for the selective deprotection and subsequent functionalization of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Mtt)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The Fmoc group is introduced at the N-terminus using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtt group is introduced at the side chain amino group using 4-methyltrityl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of Fmoc-Dap(Mtt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap(Mtt)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products

The major products formed from these reactions are peptides with selectively deprotected amino groups, allowing for further functionalization or elongation of the peptide chain .

Scientific Research Applications

Fmoc-Dap(Mtt)-OH is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-Dap(Mtt)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, preventing unwanted reactions during peptide elongation. The Mtt group protects the side chain amino group, allowing for selective deprotection and functionalization. These protecting groups are removed under specific conditions to reveal the free amino groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dab(Mtt)-OH: Similar structure but with a different side chain.

    Fmoc-Orn(Mtt)-OH: Contains an ornithine residue instead of diaminopropionic acid.

Uniqueness

Fmoc-Dap(Mtt)-OH is unique due to its specific combination of protecting groups and the presence of two amino groups, which allows for greater versatility in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDBCVDBMWMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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